Einecs 229-298-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

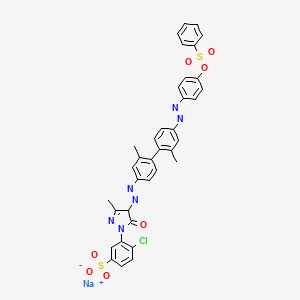

Einecs 229-298-2 is a useful research compound. Its molecular formula is C36H28ClN6NaO7S2 and its molecular weight is 779.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Chemical Identity and Regulatory Context

EINECS (European Inventory of Existing Commercial Chemical Substances) listings include substances marketed in the EU between 1971–1981 . While EINECS 229-298-2 is not explicitly described in the provided materials, regulatory guidelines emphasize rigorous data generation for risk assessment, including chemical reactivity .

Reaction Optimization Methodologies

Modern techniques for analyzing chemical reactions include:

-

Design of Experiments (DoE): Systematic variation of parameters (temperature, stoichiometry) to model reaction outcomes .

-

Rate Profile Kinetic Analysis (RPKA): Identifies rate laws and catalytic dependencies (e.g., first-order kinetics in cobalt-catalyzed alkyne reactions) .

-

Computational Modeling: Predicts activation energies and optimal conditions for multi-step syntheses .

These methods are critical for characterizing poorly documented compounds like this compound.

Acid-Catalyzed Reversible Bonds

Bioorthogonal reactions involving pH-sensitive bonds (e.g., imine, oxime, hydrazone formations) are prevalent in organic systems :

| Conjugate | Reactants Released | Trigger |

|---|---|---|

| Imine | Amine + Aldehyde/Ketone | Acidic pH |

| Hydrazone | Hydrazide + Aldehyde | Acidic pH or GSH |

Such mechanisms may apply to aromatic or carbonyl-containing analogs of this compound.

Photocatalytic Processes

Visible-light-driven reactions using TBADT (tetra-n-butylammonium decatungstate) enable deuterium exchange at formyl and C(sp³)-H bonds . This approach could facilitate isotopic labeling or functionalization of alkyl-substituted aromatics.

Thermochemical and Kinetic Data

For structurally similar compounds (e.g., 1,3-dimethyl-4-propylbenzene), computational properties include :

| Property | Value | Unit |

|---|---|---|

| ΔfH° (gas phase) | -56.78 | kJ/mol |

| Boiling Point | 487.72 | K |

| logP (octanol/water) | 3.256 | – |

Such data inform reaction thermodynamics and solubility behavior.

Limitations and Research Gaps

-

No experimental or theoretical studies directly addressing this compound were identified in the provided sources.

-

Recommendations for future work:

-

Spectroscopic Characterization: IR/NMR to identify functional groups.

-

High-Throughput Screening: Apply DoE to map reactivity under varied conditions.

-

特性

CAS番号 |

6470-39-9 |

|---|---|

分子式 |

C36H28ClN6NaO7S2 |

分子量 |

779.2 g/mol |

IUPAC名 |

sodium;3-[4-[[4-[4-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-4-chlorobenzenesulfonate |

InChI |

InChI=1S/C36H29ClN6O7S2.Na/c1-22-19-26(39-38-25-9-13-28(14-10-25)50-52(48,49)29-7-5-4-6-8-29)11-16-31(22)32-17-12-27(20-23(32)2)40-41-35-24(3)42-43(36(35)44)34-21-30(51(45,46)47)15-18-33(34)37;/h4-21,35H,1-3H3,(H,45,46,47);/q;+1/p-1 |

InChIキー |

UCOKCRRSIUMYIV-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl)C)C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6)C.[Na+] |

正規SMILES |

CC1=C(C=CC(=C1)N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl)C)C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6)C.[Na+] |

Key on ui other cas no. |

6470-39-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。